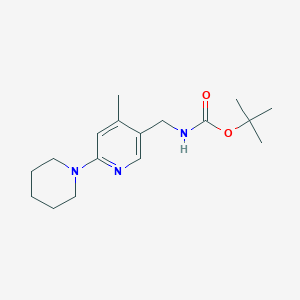

tert-Butyl ((4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H27N3O2 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

tert-butyl N-[(4-methyl-6-piperidin-1-ylpyridin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C17H27N3O2/c1-13-10-15(20-8-6-5-7-9-20)18-11-14(13)12-19-16(21)22-17(2,3)4/h10-11H,5-9,12H2,1-4H3,(H,19,21) |

InChI Key |

HOLYCEWXZKDDHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Directed Ortho-Metallation

The Boc group on the pyridine ring directs metallation to position 4. Using LDA (Lithium Diisopropylamide) at -78°C, the deprotonated site is quenched with methyl iodide:

Key Data :

Cross-Coupling Strategies

Alternatively, Suzuki-Miyaura coupling replaces iodinated intermediates with methyl groups. For tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate , methylboronic acid and Pd(PPh3)4 afford the methylated product:

Optimized Conditions :

Carbamate Protection of the Aminomethyl Group

Boc Protection via Di-tert-butyl Dicarbonate

The primary amine (4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is protected using Boc anhydride in dichloromethane (DCM) with triethylamine:

Reaction Metrics :

Integrated Synthetic Route

Combining the above steps, a representative synthesis proceeds as follows:

-

tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate is methylated via Suzuki coupling.

-

tert-Butyl (4-methyl-6-chloropyridin-3-yl)carbamate undergoes SNAr with piperidine.

-

Deprotection of the Boc group (TFA/DCM) yields (4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine .

Overall Yield : 32–40% (4 steps)

Challenges and Mitigation Strategies

Purification of Phosphorus Salts

The use of DPPA (Diphenylphosphoryl Azide) in Curtius rearrangements introduces phosphorous impurities. Countermeasures include:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine or pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to tert-butyl ((4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example:

- Cytotoxicity Studies : The compound has shown dose-dependent cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation at nanomolar concentrations.

- Mechanism of Action : The structural features of this compound suggest it may interact with specific cellular pathways involved in cancer progression, including apoptosis and cell cycle regulation.

Immunomodulatory Effects

In addition to its anticancer activity, this compound also exhibits immunomodulatory effects:

- PD-L1 Inhibition : Studies have shown that it can inhibit the PD-L1 pathway, which is crucial in regulating immune responses in cancer. This inhibition can enhance the activity of immune cells against tumors.

- Rescue Assays : Experiments involving mouse splenocytes demonstrated that the compound could restore immune function significantly when exposed to recombinant PD-L1, indicating its potential as an immunotherapeutic agent.

Case Study 1: PD-L1 Inhibition

A PhD thesis investigated the biological activity of several piperidine derivatives, including this compound. The study utilized rescue assays to assess the compound's ability to counteract PD-L1 mediated immune suppression. Results indicated a significant restoration of immune function at specific concentrations, suggesting its role as a potential PD-L1 inhibitor.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines. The study found that it exhibited significant dose-dependent cytotoxicity, with effective inhibition of cell proliferation observed at low nanomolar concentrations. These findings align with previous research on similar piperidine compounds and their anticancer activities.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Structural Analogues from Pyridine Catalogs

The Catalog of Pyridine Compounds (2017) lists several structurally related tert-butyl carbamates, differing in substituents on the pyridine ring:

Key Differences :

- Target Compound : Features a piperidin-1-yl group (a bulky, basic substituent) at position 6 and a methyl group at position 3.

- Analogues : Replace the piperidine with polar groups (e.g., -OH, -OCH₃) or halogens (e.g., -Cl), which alter electronic properties and solubility. Piperidine’s presence likely enhances lipophilicity and membrane permeability compared to methoxy or hydroxy groups .

Functional Group Variations in Carbamates

The CAS No. 161117-83-5 report (2024) highlights tert-butyl carbamates with pyridine cores and varying functional groups:

Key Insights :

- Electron-Withdrawing Groups (e.g., -Br, -I) increase reactivity in cross-coupling reactions but reduce metabolic stability.

- Hydroxymethyl Groups (e.g., -CH₂OH) improve aqueous solubility but may introduce instability under acidic conditions.

Pharmacological Potential

Compounds like (S)-tert-butyl methyl(1-(3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate () demonstrate kinase inhibitory activity. The target compound’s piperidine moiety may similarly modulate pharmacokinetics by improving blood-brain barrier penetration or target engagement .

Physicochemical Properties

Analysis :

- The piperidine group increases molecular weight and lipophilicity compared to trifluoromethyl (-CF₃) derivatives.

- Both compounds require refrigerated storage, suggesting sensitivity to hydrolysis or thermal degradation .

Biological Activity

tert-Butyl ((4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is identified by the following chemical structure:

Molecular Weight: 321.37 g/mol

CAS Number: 1354355-85-3

This compound contains a tert-butyl group, a piperidine moiety, and a pyridine ring, which are critical for its biological interactions.

The mechanism through which this compound exerts its effects is primarily linked to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of various enzymes or receptors involved in disease processes.

- Inhibition of Enzymes: Compounds in the same class have shown activity against enzymes like methionyl-tRNA synthetase, which is crucial for protein synthesis in Trypanosoma brucei, the causative agent of African sleeping sickness. The inhibition of this enzyme leads to reduced growth of the parasite, suggesting potential use in treating trypanosomiasis .

- Receptor Modulation: The compound may also interact with receptors involved in cancer pathways or immune responses. For instance, compounds targeting PD-1/PD-L1 interactions have been explored for their ability to enhance immune responses against tumors .

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

- Antiparasitic Activity: In vitro assays demonstrated that related compounds exhibited EC50 values in the nanomolar range against T. brucei, indicating strong antiparasitic effects with minimal toxicity to mammalian cells .

- Toxicity Profile: The compound's toxicity has been assessed, revealing acute toxicity (H301: Toxic if swallowed) but with varying degrees of harmful effects depending on dosage and administration routes .

Study 1: Antiparasitic Efficacy

A study focused on the optimization of compounds similar to this compound reported promising results in inhibiting T. brucei growth. The best-performing compounds showed EC50 values as low as 22 nM, demonstrating their potential as therapeutic agents for trypanosomiasis .

Study 2: Immune Modulation

Another investigation into immune modulation revealed that derivatives of this compound could enhance T-cell responses by blocking PD-1 interactions, leading to improved immune activity against tumors. In vitro tests indicated that certain derivatives could rescue mouse splenocytes effectively at concentrations around 100 nM .

Data Table: Summary of Biological Activities

| Activity Type | Target/Pathway | EC50 Value (nM) | Toxicity Level |

|---|---|---|---|

| Antiparasitic | T. brucei Methionyl-tRNA Synthetase | 22 | Low (Cell Viability) |

| Immune Modulation | PD-1/PD-L1 Interaction | 100 | Moderate |

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl ((4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate?

The synthesis typically involves multi-step protocols, including:

- Stepwise functionalization : Introduction of the piperidine moiety via nucleophilic substitution or coupling reactions, followed by carbamate protection using tert-butyloxycarbonyl (Boc) reagents. For example, tert-butyl carbamate derivatives often employ Boc-anhydride under basic conditions (e.g., DMAP or TEA) .

- Intermediate purification : Column chromatography or recrystallization ensures purity, with reaction monitoring via TLC or HPLC .

- Key challenges : Avoiding Boc-group deprotection during acidic/basic conditions; optimizing reaction temperatures (e.g., 0–25°C) to minimize side reactions .

Q. How is the structural identity of this compound validated in research settings?

- NMR spectroscopy : ¹H and ¹³C NMR are critical. For analogous Boc-protected pyridine derivatives, characteristic peaks include δ 1.36–1.45 ppm (tert-butyl protons) and δ 3.12–3.56 ppm (piperidine and methylene protons) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₈N₃O₂: ~306.22 g/mol).

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked with theoretical values .

Q. What solubility properties should researchers consider for this compound?

- Solvent compatibility : Boc-protected carbamates are generally soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM) but poorly soluble in water .

- Experimental optimization : Pre-dissolve in DMSO for biological assays (typical stock solutions: 10 mM) .

- Storage : Store at 2–8°C in anhydrous conditions to prevent hydrolysis .

Q. What are the recommended safety protocols for handling this compound?

- Toxicity assessment : While specific data for this compound is limited, structurally related Boc-carbamates show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) but may cause skin/eye irritation .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods .

- Waste disposal : Incinerate or treat via approved hazardous waste protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Core modifications : Replace the piperidine group with morpholine or azetidine to assess steric/electronic effects on target binding .

- Functional group variation : Introduce halogens (e.g., Cl, Br) at the pyridine 4-methyl position to evaluate hydrophobicity and bioactivity .

- Biological screening : Test derivatives against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR assays .

Q. What strategies mitigate stability issues during in vitro assays?

- pH stability : Boc-carbamates are prone to hydrolysis in acidic/basic media. Use neutral buffers (pH 7.4) and avoid prolonged exposure to light/heat .

- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., piperidine N-dealkylation) .

- Lyophilization : For long-term storage, lyophilize in inert atmospheres .

Q. How can researchers resolve contradictions in reported toxicity data for similar carbamates?

- Purity verification : Use HPLC (>95% purity) to exclude impurities contributing to toxicity .

- Dose-response studies : Perform in vitro cytotoxicity assays (e.g., MTT) across multiple cell lines to identify cell-type-specific effects .

- Mechanistic studies : Probe reactive metabolites via glutathione trapping assays .

Q. What methodologies elucidate interactions between this compound and biological targets (e.g., enzymes)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.